molecular formula C9H12N4O B1215953 1-(4-Carboxamidophenyl)-3,3-dimethyltriazene CAS No. 33330-91-5

1-(4-Carboxamidophenyl)-3,3-dimethyltriazene

Cat. No.: B1215953
CAS No.: 33330-91-5
M. Wt: 192.22 g/mol
InChI Key: NRVPCDAKWQWYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Carboxamidophenyl)-3,3-dimethyltriazene is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazene group, which is known for its versatility in chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Carboxamidophenyl)-3,3-dimethyltriazene typically involves the reaction of 4-aminobenzoic acid with dimethylamine and a suitable triazene-forming reagent. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the triazene group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Carboxamidophenyl)-3,3-dimethyltriazene undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives, which may have different chemical and biological properties.

    Reduction: Reduction reactions can convert the triazene group into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

1-(4-Carboxamidophenyl)-3,3-dimethyltriazene has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Carboxamidophenyl)-3,3-dimethyltriazene involves its interaction with various molecular targets and pathways. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to biological effects. These interactions may involve DNA, proteins, and other biomolecules, resulting in various pharmacological and toxicological outcomes.

Comparison with Similar Compounds

  • 1-(4-Carboxamidophenyl)-3-methyltriazene
  • 1-(4-Carboxamidophenyl)-3,3-diethyltriazene
  • 1-(4-Carboxamidophenyl)-3,3-diphenyltriazene

Uniqueness: 1-(4-Carboxamidophenyl)-3,3-dimethyltriazene stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its dimethyltriazene group is particularly noteworthy for its stability and versatility in various chemical reactions.

Properties

CAS No.

33330-91-5

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

4-(dimethylaminodiazenyl)benzamide

InChI

InChI=1S/C9H12N4O/c1-13(2)12-11-8-5-3-7(4-6-8)9(10)14/h3-6H,1-2H3,(H2,10,14)

InChI Key

NRVPCDAKWQWYRU-UHFFFAOYSA-N

SMILES

CN(C)N=NC1=CC=C(C=C1)C(=O)N

Canonical SMILES

CN(C)N=NC1=CC=C(C=C1)C(=O)N

33330-91-5

Synonyms

1-(4-carboxamidophenyl)-3,3-dimethyltriazene
1-(p-carbamoylphenyl)-3,3-dimethyltriazene
1-para-carboxamidophenyl-3,3-dimethyltriazene
DM-CONH

Origin of Product

United States

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